For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Ethynylanisole (CAS: 768-60-5)
Introduction
4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene or 4-methoxyphenylacetylene, is an organic aromatic compound with the chemical formula C₉H₈O. Its structure features a terminal alkyne (ethynyl group) and a methoxy (B1213986) group attached to a benzene (B151609) ring at the para position. This unique combination of functional groups makes it a highly versatile and valuable building block in organic synthesis.[1] The terminal alkyne serves as a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the anisole (B1667542) moiety influences the electronic properties of the molecule.[1]
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and key applications of 4-Ethynylanisole, with a focus on its utility in materials science and drug discovery.[1]
Chemical and Physical Properties
4-Ethynylanisole is typically a solid at room temperature, appearing as a colorless to pale yellow substance.[2] It is sensitive to light, temperature, and air.[3] Proper storage in a cool, dry, and tightly sealed container is recommended.[4]
| Property | Value | Source(s) |
| CAS Number | 768-60-5 | [2] |
| Molecular Formula | C₉H₈O | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | Clear colorless to deep yellow or brown solid/pale yellow oil | [2] |
| Melting Point | 28-30 °C | [2][6] |
| Boiling Point | 87-91 °C at 11 mmHg | [2][6] |
| Density | 1.019 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.563 | [6] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |
| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol. | [6] |
| Storage Temperature | Store Cold / Ambient temperatures |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Ethynylanisole.
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and Benzene-D⁶. Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and doublets for the aromatic protons. | [5][7] |
| ¹³C NMR | Spectra available. Key signals correspond to the two acetylenic carbons, the four distinct aromatic carbons, and the methoxy carbon. | [5] |
| FTIR | Spectra available. Characteristic peaks would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands. | [5][8] |
| Mass Spectrometry (GC-MS) | Spectra available, showing the molecular ion peak (m/z = 132). | [5][9] |
Synthesis of 4-Ethynylanisole
The most common laboratory synthesis of 4-Ethynylanisole is through the Sonogashira coupling reaction. This method involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. For 4-Ethynylanisole, this typically involves the reaction of 4-iodoanisole (B42571) with a protected acetylene, followed by deprotection.
Reactivity and Applications
The reactivity of 4-Ethynylanisole is dominated by its terminal alkyne group, making it a key intermediate in various synthetic applications, including the synthesis of liquid crystals, luminescent materials, and bioactive molecules.[1][10]
Key Reactions:
-
Sonogashira Coupling: 4-Ethynylanisole itself is a valuable coupling partner in Sonogashira reactions, where it reacts with aryl or vinyl halides to create more complex conjugated systems. This is fundamental in the synthesis of organic semiconductors and polymers.[1]
-
Click Chemistry (CuAAC): As a terminal alkyne, it readily undergoes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11] This reaction forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science for linking different molecular fragments.[12][13][14]
-
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions to synthesize photoluminescent 1,2-dihydrophosphinines.[6][10] It also undergoes 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes.
-
Hydroamination: 4-Ethynylanisole has been used in studies of gold(III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[6]
-
Three-Component Synthesis: It is used in copper-catalyzed, three-component reactions with an arylboronic acid and sodium azide (B81097) to synthesize trisubstituted 1,2,4-triazoles.[6]
Experimental Protocols
The following are representative protocols for common reactions involving 4-Ethynylanisole. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of 4-Ethynylanisole with an aryl bromide.
Materials:
-
4-Ethynylanisole (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.[15]
-
Add anhydrous toluene, followed by triethylamine.[15]
-
Add 4-Ethynylanisole to the mixture.[15]
-
Stir the reaction mixture at 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.[15]
-
Filter the mixture through a pad of celite to remove the catalyst.[15]
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[16]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between 4-Ethynylanisole and an organic azide.
Materials:
-
4-Ethynylanisole (1.0 mmol, 1.0 equiv)
-
Organic Azide (e.g., Benzyl Azide) (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent: t-Butanol/Water mixture (1:1, 10 mL)
Procedure:
-
In a round-bottomed flask, dissolve 4-Ethynylanisole and the organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.[17][18]
Safety and Handling
4-Ethynylanisole is a combustible material and may cause skin, eye, and respiratory tract irritation.[2][4][19]
-
Handling: Use in a well-ventilated area or outdoors. Avoid breathing dust, vapor, or gas. Avoid contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).
-
Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly closed.[4] The compound is noted to be light and temperature sensitive.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][4]
Conclusion
4-Ethynylanisole (CAS 768-60-5) is a cornerstone building block for synthetic chemists. Its terminal alkyne functionality provides a gateway to a vast array of chemical transformations, most notably Sonogashira couplings and click chemistry reactions. This versatility has cemented its role in the development of advanced materials, including organic semiconductors and luminescent compounds, as well as in the modular synthesis of complex molecules for drug discovery and bioconjugation. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.
References
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- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
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- 6. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Ethynylanisole(768-60-5) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Ethynylanisole | 768-60-5 [amp.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click Chemistry Reagents [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. youtube.com [youtube.com]
- 19. 4-Ethynylanisole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
